4-Methyloxazole-5-acetonitrile

Description

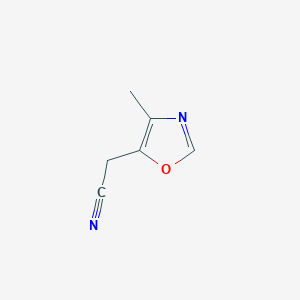

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methyl-1,3-oxazol-5-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5-6(2-3-7)9-4-8-5/h4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNYTYKJVJDLON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Pathways of 4 Methyloxazole 5 Acetonitrile in Organic Transformations

Transformations Involving the Nitrile (–C≡N) Group

The acetonitrile (B52724) moiety in 4-Methyloxazole-5-acetonitrile is a versatile functional group that can undergo a variety of chemical modifications. These transformations primarily involve the manipulation of the carbon-nitrogen triple bond.

Derivatization to Carboxylic Acid and Amide Functionalities

The nitrile group of 4-Methyloxazole-5-acetonitrile can be hydrolyzed to yield either a carboxylic acid or an amide. This process can be catalyzed by either acid or base. The reaction typically proceeds in two stages, with the initial hydrolysis product being the amide, which can then be further hydrolyzed to the carboxylic acid.

Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid, to produce the corresponding carboxylic acid, 4-methyloxazole-5-acetic acid, and an ammonium (B1175870) salt. The mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. A series of proton transfers and tautomerization leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

| Step | Description |

| 1 | Protonation of the nitrile nitrogen by an acid catalyst. |

| 2 | Nucleophilic attack of water on the activated nitrile carbon. |

| 3 | Deprotonation to form a neutral intermediate. |

| 4 | Tautomerization to the amide, 4-methyloxazole-5-acetamide. |

| 5 | Protonation of the amide carbonyl oxygen. |

| 6 | Nucleophilic attack of water on the carbonyl carbon. |

| 7 | Proton transfer and elimination of ammonia (B1221849). |

| 8 | Deprotonation to yield 4-methyloxazole-5-acetic acid. |

Alkaline hydrolysis, on the other hand, involves heating the nitrile with a base like sodium hydroxide (B78521). This initially forms the salt of the carboxylic acid and ammonia gas. To obtain the free carboxylic acid, the resulting solution must be acidified. By carefully controlling the reaction conditions, it is possible to selectively stop the hydrolysis at the amide stage. For instance, a mild alkaline hydrolysis protocol using sodium hydroxide in a mixed solvent system at room temperature has been shown to selectively convert nitriles to primary amides.

| Step | Description |

| 1 | Nucleophilic attack of a hydroxide ion on the nitrile carbon. |

| 2 | Protonation of the resulting anion by water to form an imidic acid. |

| 3 | Tautomerization to the amide, 4-methyloxazole-5-acetamide. |

| 4 | Nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. |

| 5 | Formation of a tetrahedral intermediate. |

| 6 | Elimination of the amide anion. |

| 7 | Deprotonation of the carboxylic acid to form the carboxylate salt. |

| 8 | (Upon acidification) Protonation of the carboxylate to yield 4-methyloxazole-5-acetic acid. |

Reduction to Amine Derivatives

The nitrile group of 4-Methyloxazole-5-acetonitrile can be reduced to a primary amine, 2-(4-methyloxazol-5-yl)ethanamine. A common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction typically involves treating the nitrile with LiAlH₄ in an ethereal solvent, followed by an aqueous workup to protonate the resulting amine.

The mechanism of nitrile reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group. This initial addition forms an imine anion, which is then further reduced by another hydride transfer to form a dianion. Subsequent quenching with water protonates the nitrogen to yield the primary amine.

| Reagent | Product | General Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | 2-(4-methyloxazol-5-yl)ethanamine | Ethereal solvent (e.g., diethyl ether, THF), followed by aqueous workup. |

| Catalytic Hydrogenation (e.g., H₂/Pd, H₂/Ni) | 2-(4-methyloxazol-5-yl)ethanamine | High pressure and temperature, often with a catalyst. |

Catalytic hydrogenation is another method for the reduction of nitriles. This typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. However, these conditions can sometimes lead to the formation of secondary and tertiary amines as byproducts due to the reaction of the initially formed primary amine with reaction intermediates.

Participation in Cyanomethylation Reactions

Cyanomethylation involves the introduction of a cyanomethyl group (–CH₂CN) onto a substrate. While acetonitrile itself is a common source for the cyanomethyl group in such reactions, derivatives like 4-Methyloxazole-5-acetonitrile can potentially participate in similar transformations. The acidic nature of the α-protons of the acetonitrile group allows for deprotonation by a strong base to form a nucleophilic carbanion. This carbanion can then react with various electrophiles.

The mechanistic pathway for such a reaction would likely involve the deprotonation of 4-Methyloxazole-5-acetonitrile at the carbon adjacent to the nitrile group to form a resonance-stabilized carbanion. This carbanion would then act as a nucleophile, attacking an electrophilic substrate. The specific conditions would depend on the nature of the electrophile and the strength of the base required for deprotonation.

Reactions of the Oxazole (B20620) Heterocyclic Ring System

The oxazole ring in 4-Methyloxazole-5-acetonitrile is an aromatic heterocycle that can participate in both substitution and cycloaddition reactions. Its reactivity is influenced by the presence of the nitrogen and oxygen heteroatoms, as well as the methyl and acetonitrile substituents.

Electrophilic and Nucleophilic Substitution Patterns on the Oxazole Core

The oxazole ring is generally considered to be electron-rich, but less so than imidazole. Electrophilic aromatic substitution on the oxazole ring typically occurs at the C5 position, especially when activating (electron-donating) groups are present. However, in 4-Methyloxazole-5-acetonitrile, the C5 position is already substituted. The methyl group at the C4 position is an electron-donating group, which would activate the ring towards electrophilic attack. The acetonitrile group at the C5 position is electron-withdrawing, which would deactivate the ring. The most likely position for electrophilic attack on the 4-Methyloxazole-5-acetonitrile ring would be the C2 position, as it is the most electron-rich unsubstituted carbon.

Nucleophilic aromatic substitution on the oxazole ring is also possible, particularly when a good leaving group is present. The most favorable positions for nucleophilic attack on azole rings are generally the C2 and C4 positions. For 4-Methyloxazole-5-acetonitrile, nucleophilic attack would be most likely to occur at the C2 position, especially if a suitable leaving group were present at that position. The electron-withdrawing nature of the nitrogen atom facilitates nucleophilic attack at this position.

| Reaction Type | Preferred Position of Attack | Influencing Factors |

| Electrophilic Substitution | C2 | Activating effect of the C4-methyl group; directing effect of the heteroatoms. |

| Nucleophilic Substitution | C2 | Electron-withdrawing effect of the ring nitrogen; would require a leaving group at C2. |

Cycloaddition Chemistry of the Oxazole Ring (e.g., Diels-Alder Reactions)

Oxazoles can function as dienes in Diels-Alder reactions, a type of [4+2] cycloaddition. This reactivity is particularly well-documented in the synthesis of pyridoxine (B80251) (Vitamin B6) and its derivatives. In these syntheses, a substituted oxazole reacts with a dienophile to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction or other rearrangement to form the pyridine (B92270) ring.

For 4-Methyloxazole-5-acetonitrile, the oxazole ring can act as the diene. The reaction would proceed fastest with electron-withdrawing groups on the dienophile. For example, a reaction with an electron-deficient alkene like diethyl maleate (B1232345) would be expected to proceed via a concerted mechanism. The initial cycloaddition would form a bicyclic adduct. This adduct is often unstable and can eliminate a molecule (such as water or an alcohol if an alkoxy-substituted oxazole is used) to form the aromatic pyridine ring.

| Reaction Component | Role | Examples |

| 4-Methyloxazole-5-acetonitrile | Diene | - |

| Dienophile | Reactant | Diethyl maleate, maleic anhydride (B1165640), other electron-deficient alkenes. |

| Product | Pyridine derivative | The specific structure would depend on the dienophile used and subsequent reaction steps. |

This cycloaddition chemistry provides a powerful method for the construction of highly substituted pyridine rings, which are important structural motifs in many biologically active molecules.

Ring Opening and Rearrangement Processes of Oxazoles

The oxazole ring, while aromatic, can participate in a variety of transformations that involve cleavage and reorganization of its structure. These processes are fundamental to the synthetic utility of oxazoles, allowing for their conversion into other important structural motifs.

The Cornforth rearrangement is another characteristic thermal rearrangement of oxazoles, specifically 4-acyloxazoles. This reaction involves the exchange of the acyl substituent at the C-4 position with the substituent at the C-5 position. The mechanism is believed to proceed through a pericyclic ring-opening to form a nitrile ylide intermediate, which then undergoes a -dipolar cyclization to furnish the rearranged oxazole. While 4-Methyloxazole-5-acetonitrile itself does not possess a C-4 acyl group, this rearrangement is a key aspect of general oxazole reactivity, highlighting the dynamic nature of the ring system under thermal conditions.

Photochemical transformations of oxazoles also lead to significant rearrangements. Upon UV irradiation, oxazoles can undergo ring-opening to form intermediates such as nitrile ylides and azirines. These highly reactive species can then cyclize in different ways to produce isomeric oxazoles or other heterocyclic systems, a process known as phototransposition.

Lastly, the Dimroth rearrangement , a well-known process in heterocyclic chemistry, involves the translocation of endocyclic and exocyclic heteroatoms. This rearrangement is common in nitrogen-containing heterocycles like triazoles and pyrimidines. Its applicability to oxazoles is less common and typically requires specific functionalities that facilitate the ring-opening and closing sequence, which involves the exchange of the ring nitrogen atom with an exocyclic nitrogen atom.

| Rearrangement Type | Description | Relevance to 4-Methyloxazole-5-acetonitrile |

| Diels-Alder Reaction | The oxazole ring acts as a diene in a [4+2] cycloaddition, followed by rearrangement of the adduct to form a pyridine ring. | Highly relevant; a key step in the synthesis of Vitamin B6 from 4-methyloxazole (B41796) precursors. |

| Cornforth Rearrangement | Thermal rearrangement of 4-acyloxazoles leading to an exchange of substituents between the C-4 and C-5 positions. | Indirectly relevant; demonstrates the potential for thermal isomerization in the oxazole ring system. |

| Photochemical Rearrangement | UV light-induced ring-opening to nitrile ylide intermediates, followed by recyclization to form isomers. | Potentially relevant; illustrates a pathway for isomerization under photochemical conditions. |

| Dimroth Rearrangement | Translocation of endocyclic and exocyclic nitrogen atoms. | Less relevant; more common in other nitrogen heterocycles and requires specific exocyclic nitrogen groups. |

Reactivity at the C-4 Methyl Group Adjacent to the Oxazole Ring

The methyl group at the C-4 position of the oxazole ring is not merely a passive substituent. Its proximity to the aromatic ring influences its reactivity, making it a site for various chemical modifications. The acidity of the protons on this methyl group is increased due to the electron-withdrawing nature of the adjacent oxazole ring, rendering them susceptible to deprotonation by strong bases.

Deprotonation of the C-4 methyl group using strong bases, such as lithium diisopropylamide (LDA) or n-butyllithium, would generate a carbanionic species. This nucleophilic intermediate can then be engaged in a variety of carbon-carbon bond-forming reactions. For example, it could react with electrophiles like aldehydes and ketones in aldol-type condensation reactions to extend the side chain at the C-4 position. Alkylation with alkyl halides is another plausible transformation, allowing for the introduction of more complex alkyl groups.

Furthermore, the C-4 methyl group is analogous to a benzylic position, suggesting it could undergo radical reactions. Under appropriate conditions, such as using N-bromosuccinimide (NBS) with a radical initiator, selective halogenation of the methyl group could be achieved. This would provide a 4-(halomethyl)oxazole derivative, a versatile intermediate for subsequent nucleophilic substitution reactions.

| Reaction Type | Reagents | Potential Product |

| Deprotonation/Condensation | 1. Strong Base (e.g., LDA) 2. Aldehyde/Ketone (R₂C=O) | 4-(2-hydroxyalkyl)oxazole-5-acetonitrile |

| Deprotonation/Alkylation | 1. Strong Base (e.g., n-BuLi) 2. Alkyl Halide (R-X) | 4-(alkyl)oxazole-5-acetonitrile |

| Radical Halogenation | N-Bromosuccinimide (NBS), Initiator | 4-(bromomethyl)oxazole-5-acetonitrile |

Elucidation of Reaction Mechanisms and Intermediates in Transformations Involving 4-Methyloxazole-5-acetonitrile

Understanding the detailed mechanisms and identifying key intermediates are crucial for controlling and optimizing the transformations of 4-Methyloxazole-5-acetonitrile.

As previously mentioned, the mechanism of the Diels-Alder reaction in Vitamin B6 synthesis involves a concerted [4+2] cycloaddition between the 4-methyloxazole derivative and a dienophile. This step leads to the formation of a bridged bicyclic adduct. Subsequent acid-catalyzed aromatization proceeds through protonation, ring-opening of the oxygen bridge, and elimination to form the stable pyridine aromatic ring.

In the context of transition metal-catalyzed reactions, such as palladium-catalyzed cross-couplings, the mechanisms are well-established. For instance, a Suzuki coupling involving a halogenated 4-methyloxazole-5-acetonitrile derivative would proceed via a catalytic cycle:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the oxazole.

Transmetalation: The organic group from an organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Palladium-catalyzed direct C-H activation offers an alternative, more atom-economical route for functionalization. The mechanism of these reactions is often more complex and can be catalyst-dependent. A common pathway involves a concerted metalation-deprotonation (CMD) step, where the C-H bond is broken with the assistance of a base or a ligand on the metal center. Deuterium-labeling experiments can be employed to determine if C-H bond cleavage is the rate-determining step of the reaction.

Role of Specific Reagents and Catalysts in Defined Mechanistic Pathways

The outcome and efficiency of reactions involving 4-Methyloxazole-5-acetonitrile are highly dependent on the choice of reagents and catalysts. Each component plays a specific role in the mechanistic pathway.

In palladium-catalyzed reactions , the choice of ligand is critical for controlling reactivity and selectivity. For direct C-H arylation of oxazoles, bidentate phosphine (B1218219) ligands have been shown to be effective. The catalyst precursor, such as Pd(OAc)₂, is activated under the reaction conditions to form the catalytically active Pd(0) species. Bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often essential, not only to neutralize acidic byproducts but also to participate in the C-H activation step.

In the Diels-Alder reaction , the key reagent is the dienophile, whose electronic properties dictate the reaction rate. Electron-deficient alkenes are typically used to react with the electron-rich oxazole diene. The reaction is often performed at elevated temperatures, although catalysis with Lewis acids can sometimes lower the required temperature.

For reactions involving the C-4 methyl group , the choice of base is paramount. Strong, non-nucleophilic bases like LDA are required to achieve deprotonation without competing addition to the nitrile or the oxazole ring.

| Reaction Type | Catalyst/Reagent | Role in Mechanism |

| Palladium-Catalyzed Cross-Coupling | Pd(0) complex (e.g., from Pd(OAc)₂) | Catalyzes the oxidative addition/reductive elimination cycle. |

| Phosphine Ligands | Stabilize the palladium center and influence its reactivity and selectivity. | |

| Base (e.g., K₂CO₃) | Facilitates the transmetalation step and neutralizes byproducts. | |

| Diels-Alder Cycloaddition | Heat | Provides activation energy for the cycloaddition. |

| Dienophile (e.g., diethyl maleate) | The 2π electron component that reacts with the oxazole diene. | |

| Acid (in aromatization step) | Catalyzes the elimination and rearrangement to the pyridine ring. |

Application of Spectroscopic and Computational Approaches for Mechanistic Understanding

A combination of spectroscopic and computational methods provides powerful tools for elucidating the complex reaction mechanisms of 4-Methyloxazole-5-acetonitrile.

Spectroscopic techniques are indispensable for the characterization of reactants, products, and, in some cases, reaction intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for determining the structure of organic molecules, and changes in chemical shifts can provide evidence for complexation with catalysts. For example, the formation of vanadium-oxazole complexes leads to considerable shifts in the NMR signals of the oxazoline (B21484) ring protons and carbons. Mass spectrometry (MS) is used to determine molecular weights and fragmentation patterns, confirming the identity of products. Infrared (IR) spectroscopy is useful for monitoring the presence of key functional groups, such as the nitrile group (-C≡N), throughout a reaction.

Computational chemistry , particularly Density Functional Theory (DFT), has become a vital tool for gaining deeper insight into reaction mechanisms that are difficult to probe experimentally. DFT calculations can be used to:

Model the three-dimensional structures of reactants, intermediates, and transition states.

Calculate the energy profile of a reaction pathway, helping to identify the rate-determining step and predict the feasibility of a proposed mechanism.

Analyze the electronic properties of molecules, such as frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) maps, to understand and predict regioselectivity and reactivity. For instance, computational studies on the excited states of oxazole have been used to investigate the pathways of photochemical rearrangements, suggesting that ring-opening and ring-closure processes occur on the S1 potential energy surface.

| Method | Application in Mechanistic Studies | Examples |

| NMR Spectroscopy | Structural elucidation of products and stable intermediates; monitoring reaction progress. | Characterization of Diels-Alder adducts; observing chemical shifts upon catalyst coordination. |

| Mass Spectrometry | Identification of products and intermediates by molecular weight and fragmentation. | Confirming the mass of synthesized oxazole derivatives. |

| IR Spectroscopy | Tracking changes in functional groups during a reaction. | Monitoring the disappearance of starting materials and appearance of product peaks. |

| Density Functional Theory (DFT) | Calculating reaction energy profiles; modeling transition state structures; predicting reactivity. | Investigating the mechanism of Dimroth rearrangements; studying the electronic structure of oxazole derivatives. |

Strategic Applications of 4 Methyloxazole 5 Acetonitrile As a Chemical Building Block

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic importance of 4-methyloxazole-5-acetonitrile lies in its ability to be transformed into more complex molecular architectures. The oxazole (B20620) moiety provides a stable heterocyclic core, while the acetonitrile (B52724) group offers a reactive site for various chemical modifications.

A significant application of 4-methyloxazole-5-acetonitrile is its role as a precursor in the synthesis of Vitamin B6 (pyridoxine) and its derivatives. googleapis.comgoogle.com The industrial synthesis of Vitamin B6 often employs a Diels-Alder reaction between an oxazole, such as a derivative of 4-methyloxazole (B41796), and a suitable dienophile. googleapis.commdpi.com Specifically, 5-cyano-4-methyloxazole, which is closely related to and can be synthesized from 4-methyloxazole-5-acetonitrile, is a preferred oxazole in this synthetic route. googleapis.com The resulting adduct undergoes rearrangement and subsequent hydrolysis to yield the final pyridoxine (B80251) structure. google.com This pathway highlights the importance of the oxazole ring in constructing the pyridine (B92270) core of Vitamin B6.

| Precursor/Intermediate | Target Molecule | Key Reaction Type |

| 4-Methyloxazole-5-acetonitrile derivative | Vitamin B6 (Pyridoxine) | Diels-Alder Reaction |

| 5-Cyano-4-methyloxazole | Pyridoxine Precursor | Diels-Alder Reaction |

| 4-Methyl-5-alkoxy-oxazole | Pyridoxine Precursor | Diels-Alder Reaction |

This table outlines the role of 4-methyloxazole derivatives in the synthesis of Vitamin B6.

Beyond its application in Vitamin B6 synthesis, 4-methyloxazole-5-acetonitrile is a valuable starting material for the construction of other nitrogen-containing heterocyclic systems. mdpi.com The nitrile group can be readily converted into other functional groups, such as amines or amides, which can then participate in cyclization reactions to form new rings. For instance, the reduction of the nitrile to an amine provides a nucleophilic center that can react with electrophiles to build larger heterocyclic frameworks. Additionally, the oxazole ring itself can be a precursor to other heterocycles through ring-opening and rearrangement reactions. This versatility allows for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science. ntnu.no

| Starting Material | Reaction Type | Resulting Heterocyclic System |

| 4-Methyloxazole-5-acetonitrile | Reduction of nitrile, then cyclization | Various nitrogen-containing heterocycles |

| 4-Methyloxazole-5-acetonitrile | Hydrolysis of nitrile, then cyclization | Various nitrogen-containing heterocycles |

| Amides and Ketones | Palladium-Catalyzed C-H Activation | Oxazole Derivatives. researchgate.net |

This table illustrates the utility of 4-methyloxazole-5-acetonitrile in synthesizing diverse heterocyclic systems.

Utilization in Multi-Component Reactions for Constructing Molecular Diversity

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. scirp.org 4-Methyloxazole-5-acetonitrile and its derivatives, particularly amino-substituted oxazoles, are valuable components in such reactions. The amino group can act as a nucleophile, participating in condensations with carbonyl compounds and other electrophiles to generate a wide array of heterocyclic structures. frontiersin.org For example, the three-component reaction of 3-amino-5-methylisoxazole, an aldehyde, and a CH-acid can lead to the formation of complex fused heterocyclic systems. scirp.orgresearchgate.net The efficiency and atom economy of MCRs, combined with the versatility of the oxazole scaffold, make this a highly attractive strategy for generating libraries of diverse molecules for drug discovery and other applications. mdpi.com

| Reaction Component 1 | Reaction Component 2 | Reaction Component 3 | Resulting Structure |

| 3-Amino-5-methylisoxazole | Aromatic Aldehyde | Mercaptoacetic acid | Isoxazolo[2,3-c] Current time information in St Louis, MO, US.nih.govthiadiazepin-2-ones. scirp.org |

| Aminoazole | Carbonyl Compound | CH-Acid | Diverse Heterocycles. frontiersin.org |

This table showcases the application of oxazole derivatives in multi-component reactions to build molecular diversity.

Advanced Organic Synthesis Methodologies Incorporating 4-Methyloxazole-5-acetonitrile

Modern organic synthesis is increasingly focused on the development of efficient and sustainable methodologies. numberanalytics.com Advanced techniques such as microwave-assisted organic synthesis (MAOS) and solvent-free reactions are being employed to accelerate reaction rates, improve yields, and reduce environmental impact. mdpi.comrsc.org The synthesis of heterocyclic compounds, including those derived from 4-methyloxazole-5-acetonitrile, has benefited from these advancements. For example, microwave irradiation has been shown to be effective in promoting the synthesis of various nitrogen- and oxygen-containing heterocycles, often leading to shorter reaction times and higher yields compared to conventional heating methods. rsc.org Furthermore, the development of novel catalytic systems, including metal-free and photocatalytic approaches, offers new avenues for the functionalization and elaboration of the 4-methyloxazole-5-acetonitrile scaffold. rsc.orgorgsyn.org These advanced methodologies are crucial for the efficient and environmentally benign synthesis of complex molecules derived from this versatile building block.

| Synthesis Methodology | Key Feature | Application Example |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid heating, shorter reaction times | Synthesis of coumarin (B35378) derivatives and other heterocycles. rsc.org |

| Solvent-Free Reactions | Reduced environmental impact, high atom economy | Synthesis of polyaromatic compounds and diacylfuroxans. mdpi.com |

| Photocatalysis | Use of light to drive reactions | Thioacetalization of aldehydes, synthesis of 1,3-thiazolidin-4-ones. mdpi.com |

This table highlights advanced synthesis methods that can be applied to reactions involving 4-methyloxazole-5-acetonitrile.

Analytical and Spectroscopic Techniques for Characterization in Research of 4 Methyloxazole 5 Acetonitrile

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-Methyloxazole-5-acetonitrile, providing detailed information about the carbon-hydrogen framework. Through ¹H and ¹³C NMR, the precise arrangement of atoms and the chemical environment of each nucleus can be determined.

In ¹H NMR spectroscopy, the chemical shifts of the protons provide insight into their local electronic environment. For 4-Methyloxazole-5-acetonitrile, the spectrum is expected to show distinct signals for the methyl group protons, the methylene (B1212753) protons of the acetonitrile (B52724) group, and the single proton on the oxazole (B20620) ring.

In ¹³C NMR spectroscopy, signals correspond to the unique carbon atoms within the molecule. This technique is particularly useful for identifying the carbon atoms of the oxazole ring, the methyl group, the methylene group, and the nitrile functional group. The chemical shift of the nitrile carbon is a key diagnostic peak. For instance, the nitrile carbon in similar structures typically appears around δ ~115 ppm. The oxazole ring protons are expected in the δ 8.0–8.5 ppm region.

Advanced NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), can be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, further confirming the structural assignment.

Table 1: Predicted NMR Spectroscopic Data for 4-Methyloxazole-5-acetonitrile

| Nucleus | Technique | Predicted Chemical Shift (δ) | Multiplicity | Notes |

| ¹H | ¹H NMR | ~ 2.4 ppm | Singlet | Methyl group (CH₃) protons at position 4. |

| ¹H | ¹H NMR | ~ 3.9 ppm | Singlet | Methylene group (-CH₂CN) protons at position 5. |

| ¹H | ¹H NMR | ~ 8.0 - 8.5 ppm | Singlet | Oxazole ring proton at position 2. |

| ¹³C | ¹³C NMR | ~ 12 ppm | Quartet | Methyl carbon (CH₃) at position 4. |

| ¹³C | ¹³C NMR | ~ 15 ppm | Triplet | Methylene carbon (-CH₂CN) at position 5. |

| ¹³C | ¹³C NMR | ~ 115 ppm | Singlet | Nitrile carbon (-C≡N). |

| ¹³C | ¹³C NMR | ~ 125 ppm | Singlet | Quaternary carbon (C5) of the oxazole ring. |

| ¹³C | ¹³C NMR | ~ 148 ppm | Singlet | Quaternary carbon (C4) of the oxazole ring. |

| ¹³C | ¹³C NMR | ~ 151 ppm | Doublet | Methine carbon (C2) of the oxazole ring. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and confirming the elemental composition of 4-Methyloxazole-5-acetonitrile. It also provides structural information through the analysis of fragmentation patterns.

Using soft ionization techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated molecular ion [M+H]⁺. Given the molecular formula C₆H₆N₂O, the expected monoisotopic mass is 122.0480 g/mol , and the molecular weight is 122.12 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy, distinguishing it from other compounds with the same nominal mass.

Under harsher ionization conditions, such as Electron Ionization (EI) often used in Gas Chromatography-Mass Spectrometry (GC-MS), the molecular ion undergoes fragmentation. The resulting pattern is a unique fingerprint of the molecule's structure. For 4-Methyloxazole-5-acetonitrile, characteristic fragmentation pathways could include the loss of the methyl group, the acetonitrile moiety, or cleavage of the oxazole ring. Analyzing these fragments helps to piece together the molecular structure, corroborating data from other spectroscopic methods.

Table 2: Expected Mass Spectrometry Data for 4-Methyloxazole-5-acetonitrile

| Ionization Mode | Ion Observed | m/z (calculated) | Significance |

| ESI (Positive) | [M+H]⁺ | 123.0553 | Confirms molecular weight. |

| EI | [M]⁺ | 122.0480 | Molecular ion, indicates stability. |

| EI | [M-CH₃]⁺ | 107.0345 | Loss of the methyl group. |

| EI | [M-CH₂CN]⁺ | 82.0287 | Loss of the acetonitrile side chain. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by molecular vibrations.

The IR spectrum of 4-Methyloxazole-5-acetonitrile is distinguished by a sharp and intense absorption band characteristic of the nitrile (C≡N) stretching vibration. This peak is typically observed in the range of 2200-2260 cm⁻¹. Specifically for this compound, the band is expected near 2240 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies for 4-Methyloxazole-5-acetonitrile

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium |

| C≡N (Nitrile) | Stretch | ~2240 | Sharp, Strong |

| C=N (Oxazole) | Stretch | 1620 - 1680 | Medium |

| C=C (Oxazole) | Stretch | 1500 - 1600 | Medium-Variable |

| C-O (Oxazole) | Stretch | 1050 - 1250 | Strong |

X-ray Crystallography for Solid-State Structure Determination in Synthetic Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of 4-Methyloxazole-5-acetonitrile can be grown, this technique can provide unambiguous proof of its structure.

The analysis yields highly accurate data on bond lengths, bond angles, and torsion angles within the molecule. It would confirm the planarity of the oxazole ring and reveal the exact conformation of the acetonitrile substituent relative to the ring. Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds or π-stacking that influence the material's bulk properties. While the specific crystal structure of 4-Methyloxazole-5-acetonitrile is not detailed in the available literature, the technique remains the gold standard for absolute structure confirmation in synthetic studies involving novel heterocyclic compounds.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of 4-Methyloxazole-5-acetonitrile during and after its synthesis.

Thin Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of product purity. By comparing the retention factor (Rf) of the product spot to that of the starting materials on a silica (B1680970) gel plate, chemists can determine when a reaction is complete.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for both purification (preparative HPLC) and purity analysis (analytical HPLC). For purity assessment of 4-Methyloxazole-5-acetonitrile, a reversed-phase C18 column with a mobile phase gradient, such as acetonitrile and water, is often employed. The resulting chromatogram provides a precise measure of purity by showing the area percentage of the main product peak relative to any impurity peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for analyzing volatile compounds like 4-Methyloxazole-5-acetonitrile. The gas chromatogram indicates the purity of the sample, while the mass spectrometer provides a mass spectrum for the eluted peak, confirming the identity of the compound and any volatile impurities.

Table 4: Summary of Chromatographic Methods for 4-Methyloxazole-5-acetonitrile

| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase | Information Obtained |

| TLC | Reaction Monitoring, Purity Check | Silica Gel | Ethyl Acetate (B1210297)/Hexane mixture | Retention factor (Rf), Presence of impurities. |

| HPLC | Purification, Purity Quantification | C18 Silica | Acetonitrile/Water gradient | Retention time, Quantitative purity (%). |

| GC-MS | Purity Assessment, Identification | Capillary column (e.g., DB-5) | Inert gas (e.g., Helium) | Retention time, Mass spectrum for identification. |

Current Research Trends and Future Prospects in 4 Methyloxazole 5 Acetonitrile Chemistry

Development of Green and Sustainable Synthetic Approaches for Oxazole (B20620) Nitriles

The synthesis of oxazole derivatives, including nitriles, has traditionally involved methods that are often energy-intensive and utilize hazardous reagents. Recognizing the environmental impact, a significant research thrust is dedicated to developing greener and more sustainable synthetic pathways. These modern approaches prioritize the use of eco-friendly solvents, catalysts, and energy sources, aiming for high yields and simplified purification processes. researchgate.netmdpi.com

Several innovative strategies have emerged to align with the principles of green chemistry. mdpi.com These include:

Microwave-assisted synthesis: This technique offers rapid heating, leading to significantly shorter reaction times and often higher product yields compared to conventional heating methods. mdpi.com

Ultrasonic activation: The use of ultrasound can enhance reaction rates and yields, providing a non-toxic and energy-efficient alternative. researchgate.net

Ionic liquids: These salts, which are liquid at low temperatures, can act as both solvents and catalysts, often with the advantage of being recyclable. tandfonline.commdpi.com Their use can lead to practical and easy work-up procedures. tandfonline.com

Catalyst-free and solvent-free conditions: Eliminating the need for catalysts and organic solvents represents a major step towards a truly green synthesis, reducing waste and potential environmental contamination. tandfonline.comrsc.org

Visible-light-induced reactions: Photocatalysis using visible light is a burgeoning area, offering a mild and environmentally benign way to trigger chemical transformations. rsc.org

One notable green approach involves the one-pot synthesis of disubstituted oxazoles from vinyl azide (B81097) and benzylamine, which boasts good yields and easier work-up. researchgate.net Another eco-friendly method avoids the use of lachrymatory phenacyl halides by employing α-tosyloxyketones as stable, crystalline alternatives in the synthesis of disubstituted oxazoles. connectjournals.com Furthermore, the use of water as a green medium in modified van Leusen reactions, promoted by catalytic amounts of base at low temperatures, highlights a significant advancement in sustainable oxazole synthesis. mdpi.com

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Rapid heating, reduced reaction times | High yields, energy efficient | mdpi.com |

| Ionic Liquid Promotion | Acts as solvent and catalyst, recyclable | Simple work-up, non-toxic | tandfonline.commdpi.com |

| Visible-Light Photocatalysis | Catalyst- and additive-free, mild conditions | Eco-friendly, high efficiency | rsc.org |

| α-Tosyloxyketones as α-haloketone equivalent | Avoids lachrymatory reagents | Safer, eco-friendly | connectjournals.com |

| Modified van Leusen Reaction in Water | Uses water as a green solvent | Environmentally friendly, economical | mdpi.com |

Exploration of Novel Reactivity and Catalytic Transformations of 4-Methyloxazole-5-acetonitrile

The reactivity of 4-methyloxazole-5-acetonitrile is largely dictated by the interplay of the oxazole ring and the acetonitrile (B52724) functional group. The nitrile group is a versatile handle for various chemical transformations, including nucleophilic additions and reductions. Researchers are actively exploring new reactions and catalytic systems to unlock the full synthetic potential of this compound.

Recent studies have highlighted several key areas of reactivity:

Metal-catalyzed cross-coupling reactions: Palladium-catalyzed reactions, for instance, are employed in the synthesis of structurally similar nitriles, demonstrating the utility of this approach for creating more complex molecules. Gold catalysis has also emerged as a powerful tool, enabling the synthesis of oxazoles under mild conditions from precursors like N-propargylcarboxamides. acs.org Gold-catalyzed reactions can tolerate a number of functional groups and proceed at ambient temperatures. acs.org

Cycloaddition reactions: The (3+2) cycloaddition reaction between nitrile oxides and alkynes is a fundamental method for constructing the isoxazole (B147169) core. smolecule.comrsc.org Metal-free versions of this reaction are gaining prominence due to their environmental benefits. smolecule.com

Electrochemical synthesis: Electrochemical methods offer a green and efficient alternative for constructing polysubstituted oxazoles. researchgate.net These reactions often proceed at room temperature without the need for external chemical oxidants and can utilize acetonitrile as both a reactant and a solvent. researchgate.net

Rearrangement reactions: Iron(II)-catalyzed isomerization of substituted isoxazole precursors provides an innovative route to aldehyde-containing products through a complex rearrangement process. smolecule.com

The development of novel catalytic systems is crucial for expanding the reactivity of 4-methyloxazole-5-acetonitrile. For example, organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective in promoting nitrile oxide cycloadditions at low catalyst loadings. smolecule.com

| Reaction Type | Catalyst/Conditions | Key Transformation | Reference |

|---|---|---|---|

| Gold-Catalyzed Cyclization | AuCl3 | N-Propargylcarboxamides to 2,5-disubstituted oxazoles | acs.org |

| Electrochemical Synthesis | Electrolysis, TFAA, Ar3N | Ketones and acetonitrile to polysubstituted oxazoles | researchgate.net |

| Iron(II)-Catalyzed Isomerization | FeCl2 | 4-Acyl-5-methoxyisoxazoles to aldehyde-containing products | smolecule.com |

| (3+2) Cycloaddition | Metal-free | Nitrile oxides and alkynes to isoxazoles | smolecule.com |

Expansion of Synthetic Utility in Target-Oriented Synthesis and Medicinal Chemistry Research

4-Methyloxazole-5-acetonitrile and its derivatives are of significant interest in medicinal chemistry due to the prevalence of the oxazole ring in biologically active natural products and synthetic pharmaceuticals. rsc.orgwiley.com The oxazole nucleus can engage in various non-covalent interactions with biological targets like enzymes and receptors, making it a valuable scaffold in drug design. researchgate.net

The synthetic utility of 4-methyloxazole-5-acetonitrile is being explored in several therapeutic areas:

Antimicrobial and Antifungal Agents: Derivatives of isoxazoles have demonstrated promising antibacterial and antifungal activities. smolecule.com

Anticancer and Antitumor Agents: Research has shown that certain oxazole derivatives exhibit antitumor properties, with specific structural modifications enhancing their efficacy against cancer cell lines. ontosight.ai

Anti-inflammatory Agents: Isoxazole derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. smolecule.com

Herbicidal Activities: Novel isoxazole-containing compounds have been synthesized and shown to possess moderate to good herbicidal activities, potentially acting as inhibitors of plant enzymes like D1 protease. mdpi.com

Neuroreceptor Ligands: The use of isoxazole derivatives in 1,3-dipolar cycloaddition reactions has led to the development of new molecules that could act as ligands for neuroreceptors, offering potential pathways for treating neurological disorders. smolecule.com

Q & A

Q. What are the common synthetic routes for 4-Methyloxazole-5-acetonitrile, and how do reaction conditions influence yield?

- Methodological Answer : A typical synthesis involves palladium-catalyzed cross-coupling reactions, as demonstrated in the preparation of structurally similar nitriles. For example, a protocol using 4-methylthiazole and bromobenzonitrile with potassium acetate and palladium(II) acetate in dimethylacetamide at 115°C for 24 hours achieved a 38% yield after column chromatography purification . Key variables include solvent choice (polar aprotic solvents enhance reactivity), catalyst loading (0.1–0.2 eq.), and temperature control to minimize side reactions.

Q. How can researchers characterize the functional groups and purity of 4-Methyloxazole-5-acetonitrile?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Use and NMR to identify the oxazole ring protons (δ 8.0–8.5 ppm) and nitrile carbon (δ ~115 ppm) .

- IR Spectroscopy : Confirm the nitrile group via a sharp absorption band near 2240 cm .

- Mass Spectrometry : Validate molecular weight with ESI-MS or GC-MS, observing the [M+H] peak corresponding to CHNO .

- HPLC : Assess purity using a C18 column with acetonitrile/water gradients .

Q. What are the key reactivity patterns of the oxazole and nitrile groups in this compound?

- Methodological Answer :

- Nitrile Group : Participates in nucleophilic additions (e.g., with Grignard reagents) or reductions (e.g., LiAlH to form amines) .

- Oxazole Ring : Electrophilic substitution occurs at the 2- and 5-positions; halogenation or alkylation reactions are feasible under mild acidic conditions .

- Cross-Coupling : The nitrile moiety enables Suzuki-Miyaura couplings with aryl boronic acids using Pd catalysts .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of 4-Methyloxazole-5-acetonitrile derivatives?

- Methodological Answer :

- Catalyst Screening : Test Pd(II) acetate vs. Pd(PPh) to balance activity and stability. Evidence shows Pd(II) acetate reduces side-product formation in heterocyclic systems .

- Solvent Effects : Compare dimethylacetamide (high polarity) with THF or DMF; polar solvents improve solubility of intermediates .

- Additives : Include phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track nitrile consumption and adjust reaction time dynamically .

Q. How should researchers address contradictions in spectroscopic data for 4-Methyloxazole-5-acetonitrile analogs?

- Methodological Answer :

- Error Analysis : Quantify instrument precision (e.g., NMR shimming, mass calibration) and sample preparation consistency (e.g., drying time, solvent purity) .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) to resolve ambiguities in peak assignments .

- Multi-Technik Correlation : Cross-reference IR carbonyl stretches with X-ray crystallography data (if crystals are obtainable) to confirm structural conformers .

Q. What computational strategies are effective for predicting the reactivity of 4-Methyloxazole-5-acetonitrile in complex reactions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic/nucleophilic sites via Fukui indices .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile vs. water) to model reaction pathways and transition states .

- Docking Studies : For biological applications, use AutoDock Vina to assess binding affinity with target proteins (e.g., enzymes in WDR5 degraders) .

Data Presentation Guidelines

- Tables : Include reaction optimization data (e.g., catalyst, solvent, yield) and spectroscopic assignments (δ values, absorption bands) .

- Figures : Use schematics for synthetic pathways, annotated with critical intermediates and byproducts .

- Appendices : Compile raw chromatograms, spectral copies, and computational input files for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.